The synthesis of Aselacin B involves fermentation processes utilizing the fungus Acremonium persicinum. The compound was obtained through scale-up fermentation on rice medium, which has been shown to enhance the production of secondary metabolites in this species. The isolation process typically includes extraction with organic solvents followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound. Advanced analytical methods such as high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the structure of Aselacin B and confirm its identity.
Aselacin B has a complex molecular structure characterized by a cyclic arrangement of amino acids. Its molecular formula is , with a molecular weight of approximately 865 Da. The structural elucidation was achieved through NMR spectroscopy, which provided insights into the connectivity of atoms within the molecule, and mass spectrometry, which confirmed the molecular weight. The absolute configurations of the amino acids in Aselacin B were determined using Marfey's method, a technique that allows for the analysis of amino acid stereochemistry.
Aselacin B exhibits various chemical reactivity patterns typical of cyclic peptides. It can participate in reactions involving nucleophilic attack due to its amine groups, leading to potential modifications or derivatizations. Additionally, it may interact with metal ions, forming complexes that could enhance its biological activity or stability. The specific reaction pathways and mechanisms would require further investigation through experimental studies.
Aselacin B is described as a faint yellow solid at room temperature. Its solubility profile indicates that it is soluble in organic solvents but may have limited solubility in water, characteristic of many cyclic peptides. The stability of Aselacin B under various pH conditions remains an area for further study, as this can influence its potential applications in pharmaceutical formulations.
Aselacin B shows promise in various scientific applications due to its biological activities. Research has indicated potential uses in antimicrobial therapies, particularly against resistant strains of bacteria or fungi. Additionally, its structural uniqueness may lend itself to further studies in drug design, particularly in developing new therapeutic agents targeting specific diseases such as cancer or infectious diseases. The ongoing exploration of Aselacin B's properties could lead to significant advancements in medicinal chemistry and pharmacology.
The discovery of aselacin B originated from a targeted screening initiative designed to identify inhibitors of endothelin-1 (ET-1) receptor binding. Researchers employed a specialized radioligand binding assay using bovine atrial and porcine cerebral membrane fractions as receptor sources. This high-throughput approach enabled the detection of compounds interfering with ET-1 binding, a mechanism with potential therapeutic implications for cardiovascular disorders [1] [7].
Stationary fermentation cultures of diverse fungal specimens were systematically screened, with culture extracts of specific Acremonium species demonstrating significant inhibitory activity. Initial screening parameters were optimized to enhance detection sensitivity:
Table 1: Screening Parameters for Aselacin Discovery
Parameter | Specification | Biological Significance |
---|---|---|
Target receptor | Endothelin-1 receptors | Key regulators of vasoconstriction and cell proliferation |
Receptor sources | Bovine atrial and porcine cerebral membranes | Tissue-specific receptor isoforms |
Detection threshold (IC₅₀) | ~20 μg/mL for initial hits | Benchmark for biologically relevant activity |
Fermentation approach | Stationary culture conditions | Favors secondary metabolite production |
The screening methodology proved exceptionally effective, detecting inhibitory activity in extracts from two distinct Acremonium strains. Subsequent taxonomic identification confirmed both as belonging to the Acremonium genus, setting the stage for further characterization [1] [7]. This approach exemplifies how targeted receptor-based assays coupled with conventional fermentation techniques can successfully identify novel bioactive compounds from microbial sources. The initial identification of aselacins A, B, and C as a compound series stemmed directly from this screening methodology, with aselacin B emerging as a structurally distinct analog worthy of further investigation.
Following the initial detection of ET-1 binding inhibition in Acremonium extracts, researchers implemented a rigorous bioactivity-guided fractionation protocol to isolate the active constituents. This multistep purification strategy relied on continuous monitoring of biological activity to direct the isolation process toward the therapeutically relevant components [2] [6].
The fractionation workflow progressed systematically through increasingly refined separation techniques:
The critical innovation resided in the interspersing of biological assessment between each separation step. The ET-1 receptor binding assay was repeatedly deployed to identify fractions retaining inhibitory activity, ensuring resources were focused exclusively on therapeutically relevant compounds. This approach proved essential for isolating the structurally similar aselacins A, B, and C, which frequently co-eluted during preliminary separation attempts [4].
Table 2: Key Characterization Steps for Aselacin B Isolation
Analytical Technique | Structural Information Revealed | Role in Identification |
---|---|---|
Amino acid analysis | Gly, D-Ser, D-Trp, β-Ala, L-Thr in hydrolysates | Core peptide composition determination |
High-resolution mass spectrometry | Molecular mass (C₄₄H₆₈N₆O₁₃) and formula confirmation | Precursor to structural elucidation |
Multidimensional NMR (¹H/¹³C) | Cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr] core structure | Backbone connectivity and stereochemistry |
Chiral HPLC analysis | D-configuration of Ser, Trp, Gln; L-configuration of Thr | Absolute stereochemical assignment |
Structural elucidation ultimately revealed aselacin B as a cyclic pentapeptolide featuring a unique macrocyclic core formed by cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr]. Its structure further contains an exocyclic D-glutamine residue conjugated to a functionalized long-chain fatty acid – the precise modification distinguishing it from aselacins A and C [4]. This structural complexity necessitated the integrated analytical approach summarized above, with NMR playing a particularly crucial role in establishing the compound's cyclic architecture and side-chain connectivity.
The producing organisms of aselacin B were identified as two phylogenetically related Acremonium species isolated from distinct environmental samples. While the search results lack comprehensive genomic data specific to the aselacin-producing strains, several critical taxonomic and phylogenetic aspects can be delineated:
Acremonium represents a genus within the Hypocreales order (Ascomycota fungi), historically recognized for producing structurally diverse secondary metabolites. Species within this genus exhibit substantial metabolic versatility, explaining their propensity for generating novel bioactive compounds like aselacin B. Identification of the producing strains relied initially on morphological characterization of culture characteristics: colony morphology (texture, pigmentation), conidiophore structure, and conidial arrangement [1] [7].
Molecular phylogenetic analysis would typically utilize marker genes such as:
While specific sequence data for the aselacin-producing strains wasn't provided in the search results, phylogenetic placement within Acremonium suggests genetic machinery for nonribosomal peptide synthetase (NRPS) pathways. The presence of non-proteinogenic amino acids (D-Ser, D-Trp, β-Ala) in aselacin B strongly indicates NRPS-mediated biosynthesis, consistent with established metabolic capabilities of this fungal lineage [1] [7].
The discovery that two distinct Acremonium strains produced the aselacins suggests that the biosynthetic gene cluster responsible may be evolutionarily conserved within certain phylogenetic clades of this genus. This observation aligns with patterns observed in other fungal metabolites where specific compound classes appear restricted to particular phylogenetic lineages. Unfortunately, without genomic data specifically addressing the aselacin biosynthetic cluster, deeper evolutionary interpretations remain speculative. Future phylogenetic studies targeting biosynthetic genes directly would provide invaluable insights into the evolutionary origins and distribution of aselacin production capability within the Acremonium genus and related hypocrealean fungi.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8